3-[3-(4-benzylpiperidino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a pyrido[2,1-c][1,2,4]triazin-4-one core, and a benzyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the preparation of the piperidine and pyrido[2,1-c][1,2,4]triazin-4-one intermediates. One common approach includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group.
Formation of the Pyrido[2,1-c][1,2,4]triazin-4-one Core: This core structure can be synthesized through cyclization reactions involving appropriate precursors such as 4-aminopyridine and formamide derivatives.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the pyrido[2,1-c][1,2,4]triazin-4-one core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, automated synthesis platforms for cyclization reactions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the pyrido[2,1-c][1,2,4]triazin-4-one core.
4-Benzoylpiperidine: Contains a benzoyl group instead of the benzyl group and has different biological activities.
1,2,4-Triazine Derivatives: Similar core structure but with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its combination of a piperidine ring, a pyrido[2,1-c][1,2,4]triazin-4-one core, and a benzyl group.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H24N4O2/c27-21(10-9-19-22(28)26-13-5-4-8-20(26)24-23-19)25-14-11-18(12-15-25)16-17-6-2-1-3-7-17/h1-8,13,18H,9-12,14-16H2 |
InChI Key |
RMDMHMHZNAZCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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